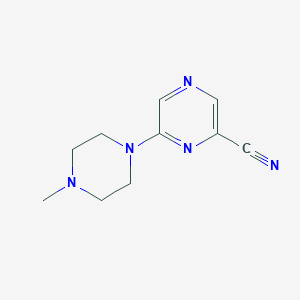![molecular formula C17H20N2O3S B010621 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide CAS No. 101533-58-8](/img/structure/B10621.png)
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide, also known as ADRA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and is commonly used as a tool compound to investigate the role of protein-protein interactions in various biological processes.
Wirkmechanismus
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide exerts its inhibitory effect on HIF-1α/p300 interaction by binding to the hydrophobic pocket on the surface of p300/CBP. This binding disrupts the formation of the HIF-1α/p300 complex and prevents the activation of hypoxic response genes.
Biochemische Und Physiologische Effekte
The inhibition of HIF-1α/p300 interaction by 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide in lab experiments is its specificity towards the HIF-1α/p300 interaction. This specificity allows for the investigation of the role of this interaction in various biological processes without affecting other cellular processes. However, one of the limitations of using 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide is its low solubility in water, which can affect its bioavailability and efficacy in in vivo studies.
Zukünftige Richtungen
There are several future directions for the investigation of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide and its potential applications in scientific research. One possible direction is the development of more potent and selective inhibitors of the HIF-1α/p300 interaction. Additionally, the investigation of the role of this interaction in other pathological conditions such as neurodegenerative diseases and inflammation could provide new insights into the pathogenesis of these diseases. Finally, the development of more effective delivery systems for 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide could enhance its bioavailability and efficacy in in vivo studies.
Synthesemethoden
The synthesis of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide involves the reaction of 4-aminobenzenesulfonamide with N,N-diethylbenzamide in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been widely used as a tool compound in various scientific research applications. It has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the coactivator p300/CBP. This interaction plays a crucial role in the regulation of hypoxic response genes and has been implicated in various pathological conditions such as cancer and ischemia.
Eigenschaften
CAS-Nummer |
101533-58-8 |
|---|---|
Produktname |
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide |
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-(4-aminophenyl)sulfonyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)13-5-9-15(10-6-13)23(21,22)16-11-7-14(18)8-12-16/h5-12H,3-4,18H2,1-2H3 |
InChI-Schlüssel |
SXPQQRPZOCOZAX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



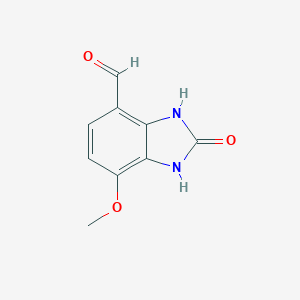


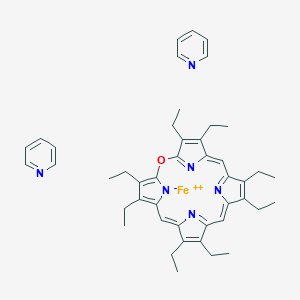

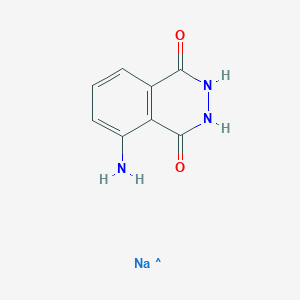

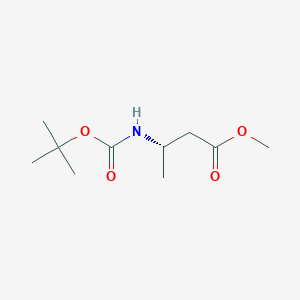


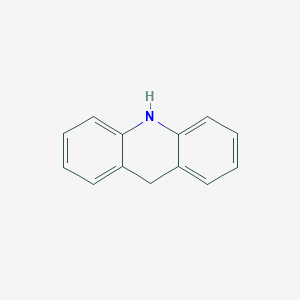
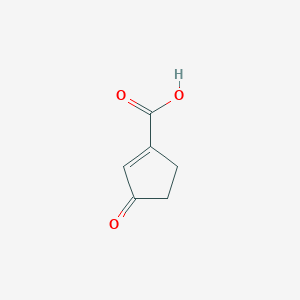
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
